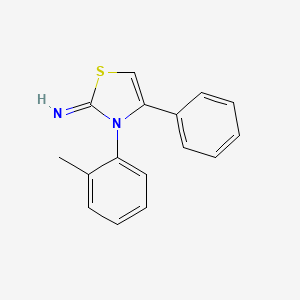
3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of an acid catalyst to yield the thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
- 2-(Fluoromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
- 1-(3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides
Uniqueness
Compared to similar compounds, 3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
75542-50-6 |
|---|---|
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H14N2S/c1-12-7-5-6-10-14(12)18-15(11-19-16(18)17)13-8-3-2-4-9-13/h2-11,17H,1H3 |
InChI 键 |
AYHUUZUGARTVRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=CSC2=N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


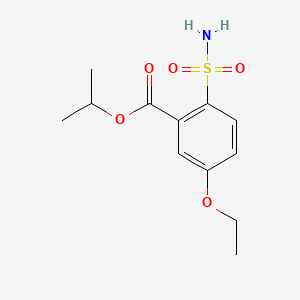
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
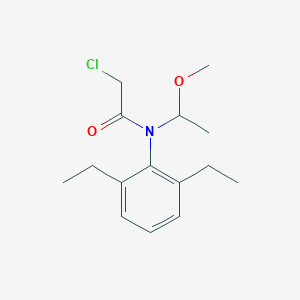
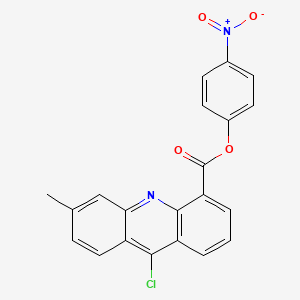
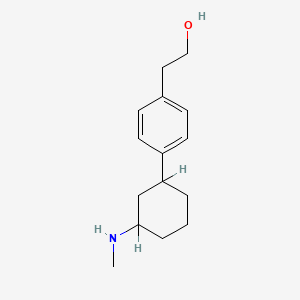
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)

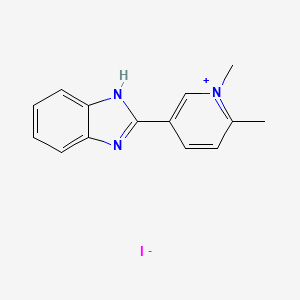
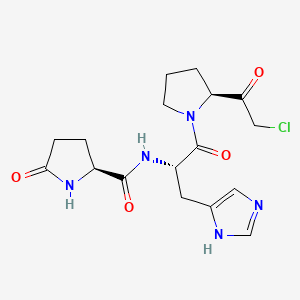
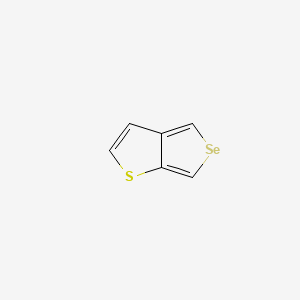
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)

